2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid
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Overview
Description
- Its chemical formula is C10H10O4 , with a molecular weight of 194.18 g/mol.
- The compound appears as a white crystalline solid with a melting point of 120 °C .
2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid: , also known by its CAS number 145295-99-4, is a versatile small molecule scaffold.
Preparation Methods
- Synthetic Routes : The compound can be synthesized through a series of reactions.
- Start with resorcinol (1,3-dihydroxybenzene) and treat it with potassium hydroxide in methanol under the influence of activated nickel to obtain 3-ketocyclohex-1-enol potassium salt.
- Cyclize the potassium salt with ethyl bromoacetate under alkaline conditions, followed by acidification to yield 2-(4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid .
- Industrial Production : Information on large-scale industrial production methods is limited, but the compound is available as a research chemical .
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions:
- Oxidation : It may be oxidized under appropriate conditions.
- Substitution : It can participate in substitution reactions.
- Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformation.
- Major Products : The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
- Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
- Biology : It may find applications in drug discovery and chemical biology.
- Medicine : Research into its potential therapeutic properties is ongoing.
- Industry : Its use in industry remains to be explored .
Mechanism of Action
- Detailed information on the mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- exploring related structures and their properties could highlight the uniqueness of 2-(4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid.
Properties
CAS No. |
145295-99-4 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(4-oxo-6,7-dihydro-5H-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12) |
InChI Key |
PLMBFVOFAXJSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1CC(=O)O |
Origin of Product |
United States |
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